Superior In Vitro Potency for LTB4 Synthesis Inhibition Compared to Structural Analogs
BW-A 4C demonstrates the highest potency among the novel acetohydroxamic acid series in inhibiting LTB4 synthesis in a human leucocyte homogenate assay. Its IC50 value is 0.1 µM, which is 8-fold lower than BW A137C and 5-fold lower than BW A797C [1].
| Evidence Dimension | Inhibition of leukotriene B4 (LTB4) synthesis |
|---|---|
| Target Compound Data | IC50 = 0.1 µM |
| Comparator Or Baseline | BW A137C: IC50 = 0.8 µM; BW A797C: IC50 = 0.5 µM |
| Quantified Difference | BW-A 4C is 8x more potent than BW A137C and 5x more potent than BW A797C |
| Conditions | Human leucocyte homogenates stimulated with arachidonic acid |
Why This Matters
Higher potency allows for the use of lower compound concentrations in cellular assays, reducing the risk of off-target effects and improving assay window.
- [1] Tateson JE, Randall RW, Reynolds CH, et al. Selective inhibition of arachidonate 5-lipoxygenase by novel acetohydroxamic acids: biochemical assessment in vitro and ex vivo. Br J Pharmacol. 1988;94(2):528-39. PMID: 2840160. View Source
